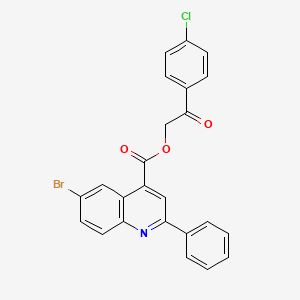
Propane-2,2-diyldibenzene-4,1-diyl bis(3-methylbenzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[4-(3-METHYLBENZOYLOXY)PHENYL]PROPAN-2-YL}PHENYL 3-METHYLBENZOATE is a complex organic compound characterized by its unique structural arrangement. This compound features a benzoyloxy group attached to a phenyl ring, which is further connected to a propan-2-yl group. The presence of multiple aromatic rings and ester functionalities makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(3-METHYLBENZOYLOXY)PHENYL]PROPAN-2-YL}PHENYL 3-METHYLBENZOATE typically involves esterification reactions. One common method is the reaction between 4-(3-methylbenzoyloxy)benzoic acid and 4-(3-methylbenzoyloxy)phenylpropan-2-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-{2-[4-(3-METHYLBENZOYLOXY)PHENYL]PROPAN-2-YL}PHENYL 3-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
科学的研究の応用
4-{2-[4-(3-METHYLBENZOYLOXY)PHENYL]PROPAN-2-YL}PHENYL 3-METHYLBENZOATE has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and aromatic substitution reactions.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 4-{2-[4-(3-METHYLBENZOYLOXY)PHENYL]PROPAN-2-YL}PHENYL 3-METHYLBENZOATE involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis in biological systems, releasing active metabolites that interact with enzymes and receptors. The aromatic rings may also participate in π-π interactions with proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
- 4-{2-[4-(3-METHYLBENZOYLOXY)PHENYL]PROPAN-2-YL}PHENYL BENZOATE
- 4-{2-[4-(3-METHYLBENZOYLOXY)PHENYL]PROPAN-2-YL}PHENYL 4-METHYLBENZOATE
Uniqueness
4-{2-[4-(3-METHYLBENZOYLOXY)PHENYL]PROPAN-2-YL}PHENYL 3-METHYLBENZOATE is unique due to the specific positioning of the methylbenzoyloxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of multiple ester functionalities also provides diverse opportunities for chemical modifications and applications.
特性
分子式 |
C31H28O4 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC名 |
[4-[2-[4-(3-methylbenzoyl)oxyphenyl]propan-2-yl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C31H28O4/c1-21-7-5-9-23(19-21)29(32)34-27-15-11-25(12-16-27)31(3,4)26-13-17-28(18-14-26)35-30(33)24-10-6-8-22(2)20-24/h5-20H,1-4H3 |
InChIキー |
RJQGWDKDLJXGCK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OC(=O)C4=CC=CC(=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propyl 4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B12464033.png)
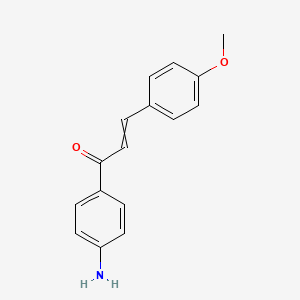
![4-methyl-N-[4-(methylamino)-9,10-dioxoanthracen-1-yl]benzenesulfonamide](/img/structure/B12464035.png)
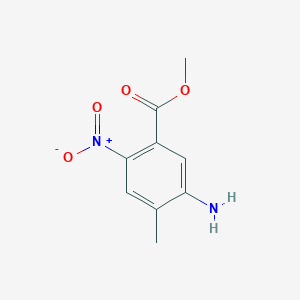
![Phenyl 4-{[(4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12464058.png)
![but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[4-[2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone](/img/structure/B12464068.png)

![N-[4-(butanoylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B12464075.png)
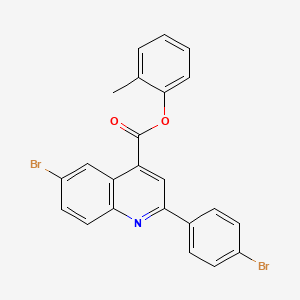
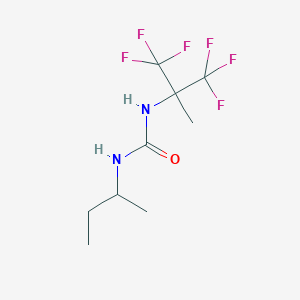
![(4Z)-4-[(allylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12464085.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide](/img/structure/B12464092.png)
![N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B12464098.png)
